2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(1,2,4-triazol-4-yl)benzamide
Overview
Description
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base.
Formation of the Triazole Ring: This can be synthesized through a cycloaddition reaction involving an azide and an alkyne.
Coupling Reactions: The final compound can be obtained by coupling the benzothiazole and triazole intermediates with a suitable chlorinated benzamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions could potentially target the nitro groups if present in the intermediates.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution could result in a variety of substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use in drug development due to its structural features that may interact with biological targets.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring may also contribute to binding interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which are known for their antimicrobial properties.
Triazole Derivatives: Compounds like fluconazole, which are used as antifungal agents.
Uniqueness
The unique combination of benzothiazole and triazole rings in 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(1,2,4-triazol-4-yl)benzamide may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(1,2,4-triazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O2S/c1-25-11-3-5-14-15(7-11)26-17(21-14)22-16(24)12-6-10(2-4-13(12)18)23-8-19-20-9-23/h2-9H,1H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPJQTRELBSSAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)N4C=NN=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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